

physical and chemical properties of 2-Chloroethyl phenyl sulphoxide

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Compound of Interest

Compound Name: 2-Chloroethyl phenyl sulphoxide

Cat. No.: B1345505

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2-Chloroethyl Phenyl Sulphoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloroethyl phenyl sulphoxide**. Due to the limited availability of published experimental data for this specific compound, this document also includes information on its synthesis from its precursor, 2-Chloroethyl phenyl sulfide, and general experimental protocols for the oxidation of sulfides to sulfoxides.

Chemical Identity and Physical Properties

2-Chloroethyl phenyl sulphoxide is an organosulfur compound containing a sulfoxide functional group. While specific experimental data such as melting and boiling points are not readily available in the cited literature, its fundamental chemical identifiers and calculated properties are summarized below.

Table 1: Chemical Identifiers and Calculated Properties of **2-Chloroethyl Phenyl Sulphoxide**

Property	Value	Source
CAS Number	27998-60-3	[1]
Molecular Formula	C ₈ H ₉ ClOS	[2]
Molecular Weight	188.67 g/mol	[2]
InChI	InChI=1S/C8H9ClOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7H2	[2]
InChIKey	XNUCQTSEDXYZCQ-UHFFFAOYSA-N	[2]
SMILES	<chem>C1=CC=C(C=C1)S(=O)CCCl</chem>	[2]

Note: Experimental physical properties such as melting point, boiling point, and solubility for **2-Chloroethyl phenyl sulfoxide** are not available in the reviewed literature.

Spectroscopic Data

An infrared (IR) spectrum for **2-Chloroethyl phenyl sulfoxide** is publicly available.

- Infrared Spectroscopy: A transmission IR spectrum is available in the SpectraBase database, which can be a valuable tool for the identification and characterization of this compound.[2]

Note: Nuclear Magnetic Resonance (NMR) spectral data for **2-Chloroethyl phenyl sulfoxide** was not found in the reviewed literature.

Chemical Properties and Reactivity

The chemical behavior of **2-Chloroethyl phenyl sulfoxide** is largely dictated by the sulfoxide group and the chloroethyl moiety. The sulfoxide group can be further oxidized to a sulfone or reduced to a sulfide. The chloroethyl group can participate in nucleophilic substitution reactions.

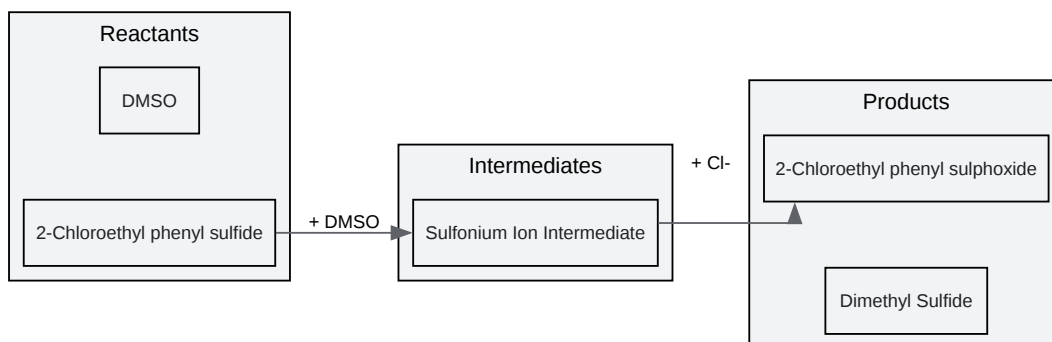
Synthesis

The primary method for the synthesis of **2-Chloroethyl phenyl sulphoxide** is through the oxidation of its precursor, 2-Chloroethyl phenyl sulfide.

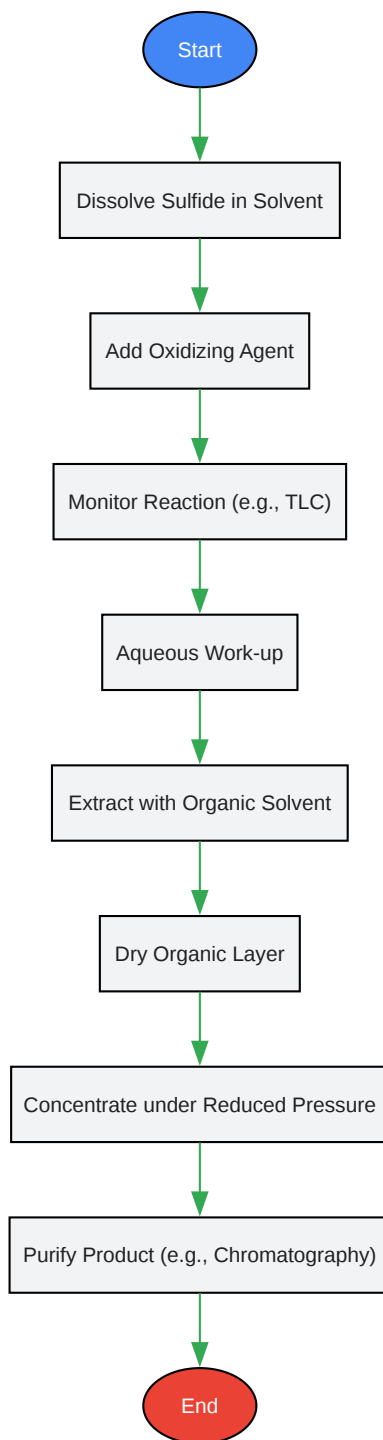
One documented method involves the oxidation of 2-chloroethyl sulfides using dimethyl sulfoxide (DMSO) itself as the oxidant. The reaction is proposed to proceed through a nucleophilic substitution by DMSO, followed by the participation of the neighboring sulfur atom to form a transient four-membered sulfonium ion intermediate. This intermediate then reacts with a chloride ion to yield the 2-chloroethyl sulfoxide. A potential side product is the corresponding 2-hydroxyethyl sulfoxide, likely due to the presence of trace amounts of water in the DMSO.

Diagram 1: Proposed Mechanism for the Oxidation of 2-Chloroethyl Phenyl Sulfide by DMSO

Proposed Oxidation Mechanism



General Sulfide Oxidation Workflow

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References

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